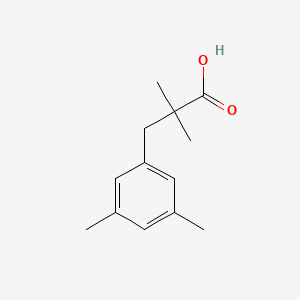

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid

Description

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid is a branched carboxylic acid with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol . Its structure features a propanoic acid backbone substituted with two methyl groups at the β-position (2,2-dimethyl) and a 3,5-dimethylphenyl group at the γ-position. This compound is synthesized via acid-catalyzed deprotection of its tert-butyl ester precursor, as described in , where trifluoroacetic acid (TFA) cleaves the ester group to yield the free acid . Synonyms include β-(3,5-Dimethylphenyl)-α-methylpropionic acid and Benzenepropanoic acid, α,3,5-trimethyl- .

The steric hindrance from the 2,2-dimethyl groups and the electron-donating 3,5-dimethylphenyl substituent influence its physicochemical properties, such as solubility and acidity (pKa). These structural features also make it a precursor for pharmacologically relevant derivatives, including amides and esters (e.g., compound 60 in , where it is converted to an N-methoxy amide) .

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(3,5-dimethylphenyl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C13H18O2/c1-9-5-10(2)7-11(6-9)8-13(3,4)12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |

InChI Key |

PVBXGXOZNVVGTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C)(C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid typically involves the alkylation of 3,5-dimethylphenol with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality. One common method involves the reaction of 3,5-dimethylphenol with an alkyl halide in the presence of a base to form the corresponding alkylated product. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Polarity and Reactivity

- Methyl vs. Methoxy Groups: The target compound’s 3,5-dimethylphenyl group enhances lipophilicity compared to 3,5-dimethoxyphenyl analogs (e.g., C₁₁H₁₄O₄ in ). Example: 3-(3,5-Dimethoxyphenyl)propanoic acid (C₁₁H₁₄O₄) has a higher molecular weight (210.23 vs. 192.26) due to oxygen atoms in methoxy groups .

Backbone Modifications

- α,β-Unsaturation: The α,β-unsaturated analog (3-(3,5-dimethylphenyl)prop-2-enoic acid, ) exhibits a conjugated system, lowering pKa and increasing reactivity in Michael addition or Diels-Alder reactions .

Key Research Findings

- Industrial Relevance: Esters of 2,2-dimethylpropanoic acid (e.g., 3,5-dimethylphenyl ester, ) are used in fragrances and polymers, leveraging their volatility and stability .

Biological Activity

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid, a compound with significant potential in medicinal chemistry, has been the focus of various studies investigating its biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid features a dimethyl-substituted phenyl group attached to a branched propanoic acid backbone. This unique structure may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid exhibits a range of biological activities:

- Anticancer Properties : Several studies have demonstrated its potential as an anticancer agent. For instance, compounds derived from this structure have shown inhibitory effects on the proliferation of various cancer cell lines, including colorectal and breast cancer cells.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : Preliminary data suggest that it may possess anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

The mechanism by which 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors or enzymes involved in cellular signaling pathways. For example:

- Inhibition of HDAC (Histone Deacetylases) : Some derivatives have been identified as potent inhibitors of HDACs, which play a crucial role in gene expression and cancer progression .

- Receptor Binding : The compound may bind to various receptors in the body, modulating their activity and influencing cellular responses.

Case Studies

- Antiproliferative Activity :

-

Antimicrobial Testing :

- In vitro assays demonstrated that the compound exhibited activity against specific bacterial strains, suggesting potential applications in treating infections.

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-dimethylphenyl)-2,2-dimethylpropanoic acid, and how can purity be optimized?

The synthesis of structurally related arylpropanoic acids often involves Friedel-Crafts alkylation or coupling reactions. For example, bis(3,5-dimethylphenyl)phosphine oxide derivatives are synthesized via nucleophilic substitution or condensation reactions using substituted isatins and phosphine oxides under controlled conditions . To optimize purity, column chromatography (silica gel) and recrystallization (ethanol/water mixtures) are effective. Purity can be validated via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm the absence of byproducts like unreacted precursors or oxidation derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming substituent positions and stereochemistry. For example, the 3,5-dimethylphenyl group shows characteristic aromatic proton splitting (δ 6.7–7.1 ppm, singlet for para-substitution) and methyl group signals (δ 2.3 ppm, singlet) . High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight (C₁₃H₁₈O₂, theoretical m/z 206.1307) and detects isotopic patterns. Fourier-transform infrared spectroscopy (FTIR) confirms carboxylic acid C=O stretching (~1700 cm⁻¹) .

Q. How stable is this compound under standard laboratory storage conditions?

Stability studies on analogous arylpropanoic acids indicate degradation under prolonged exposure to light or humidity. Store the compound in airtight containers at –20°C, shielded from UV light. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis monitors degradation products like quinones or oxidized derivatives .

Advanced Research Questions

Q. What molecular mechanisms underlie its interaction with enzymes like Diacylglycerol O-acyltransferase 1 (DGAT1)?

In silico docking studies using DGAT1 (UniProt ID: O75907) suggest that the 3,5-dimethylphenyl group may occupy hydrophobic binding pockets, while the carboxylic acid moiety interacts with catalytic residues (e.g., His415, Asp356). Competitive inhibition assays (IC₅₀ determination) using radiolabeled substrates (e.g., ¹⁴C-diacylglycerol) and recombinant DGAT1 can validate these interactions .

Q. How can researchers resolve contradictory data on its metabolic stability in vitro vs. in vivo models?

Discrepancies often arise from differences in cytochrome P450 (CYP) activity between species. Perform interspecies metabolic profiling using liver microsomes (human vs. rodent) and UPLC-QTOF-MS to identify species-specific metabolites (e.g., hydroxylated or glucuronidated derivatives). Adjust experimental models using humanized CYP transgenic mice or 3D hepatocyte spheroids to bridge in vitro-in vivo gaps .

Q. What advanced methodologies optimize its detection in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity. Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. For protein binding studies, combine ultrafiltration with the Bradford assay (λ = 595 nm) to quantify unbound fractions .

Q. How do structural modifications (e.g., substituent positions) affect its bioactivity?

Comparative studies on analogs like 3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid (PubChem CID: 135565064) reveal that electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition potency but reduce solubility. Use Hammett σ constants to predict electronic effects and LogP calculations (e.g., ChemAxon) to balance lipophilicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.